N-cyclooctyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-Cyclooctyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 3 and a piperidine-4-carboxamide moiety at position 4. The cyclooctyl group on the carboxamide distinguishes it from structurally related compounds, contributing to unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-cyclooctyl-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O/c32-25(26-21-11-7-2-1-3-8-12-21)20-15-17-30(18-16-20)23-14-13-22-27-28-24(31(22)29-23)19-9-5-4-6-10-19/h4-6,9-10,13-14,20-21H,1-3,7-8,11-12,15-18H2,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPUUFWISURYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolo Ring: The triazolo ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Fusion with Pyridazine Ring: The triazolo ring is then fused with a pyridazine ring through a condensation reaction, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of Piperidine and Cyclooctyl Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or acyl chlorides to introduce different substituents on the piperidine or cyclooctyl rings.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides, amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclooctyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological activities, it is being investigated for its use in the treatment of diseases such as cancer, inflammation, and infections.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclooctyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo and pyridazine rings allow the compound to bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural variations among analogues include modifications to:
- The carboxamide substituent (e.g., cyclooctyl vs. cyclopentyl, methyl, or aryl groups).
- The triazolo-pyridazine core (e.g., phenyl vs. alkyl or halogen substituents at position 3).
*Estimated based on cyclooctyl’s mass contribution. †Direct data unavailable; inferred from analogues.
Structural Insights :
- Cyclooctyl vs.
- Aryl vs. Alkyl Substituents : Phenyl or chlorophenyl groups (e.g., [E1], [E4]) confer aromatic π-stacking interactions, whereas alkyl groups (e.g., isopropyl in [E4]) may optimize van der Waals interactions in hydrophobic binding pockets .
Physicochemical Properties
- Solubility : Compounds with smaller carboxamide substituents (e.g., methyl in [E12]) exhibit higher aqueous solubility. Cyclooctyl’s hydrophobicity likely reduces solubility, necessitating formulation adjustments for in vivo studies .
- Melting Points: Derivatives with rigid substituents (e.g., aryl groups) show higher melting points (e.g., 253–255°C for triazolo-pyridazine with benzoylamino groups [E5]), while alkylated analogues may have lower melting points due to reduced crystallinity .
Pharmacological Activity
- Epigenetic Modulation : Triazolo-pyridazine derivatives with piperidine-carboxamide moieties (e.g., [E6], [E13]) are reported as BRD4 inhibitors. The cyclooctyl group’s bulk may hinder binding to the acetyl-lysine pocket compared to smaller substituents like isopropyl (e.g., compound 24 in [E6]) .
- Ion Channel Inhibition: Analogues such as N-(2-(diethylamino)ethyl)-1-(3-(m-tolyl)-triazolo-pyridazin-6-yl)piperidine-4-carboxamide ([E3]) demonstrate CatSper blockade, suggesting that electron-donating groups (e.g., methyl) enhance activity. The cyclooctyl variant’s efficacy remains untested .
- Lin28 Inhibition : Methyl-substituted triazolo-pyridazines (e.g., [E12]) are used in Lin28 functional assays, where steric effects from larger groups like cyclooctyl could diminish potency .
Biological Activity
N-cyclooctyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity based on recent research findings, including in vitro studies, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a triazolo-pyridazine moiety, and a cyclooctyl group. Its chemical formula is , and it possesses notable physicochemical properties that influence its biological activity.
Cytotoxicity and Kinase Inhibition
Recent studies have evaluated the cytotoxic effects of various derivatives of triazolo-pyridazine compounds against several cancer cell lines. For instance, one study reported that a closely related compound exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 1.06 μM, 1.23 μM, and 2.73 μM respectively . The inhibitory activity against c-Met kinase was also promising, with an IC50 value comparable to established inhibitors like Foretinib.
The mechanism of action for compounds in this class often involves targeting specific kinases associated with cancer proliferation. The binding affinity to the ATP-binding site of the c-Met kinase suggests that these compounds can effectively inhibit signaling pathways critical for tumor growth and survival .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For example:
- Cyclooctyl Group : Contributes to lipophilicity and may enhance cell membrane permeability.
- Triazolo-Pyridazine Moiety : Essential for kinase inhibition, as evidenced by modifications leading to varying degrees of potency.
Table 1: Summary of Biological Activities
| Compound | Cell Line | IC50 (μM) | Kinase Target | Reference |
|---|---|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 | c-Met | |
| Compound 12e | MCF-7 | 1.23 ± 0.18 | c-Met | |
| Compound 12e | HeLa | 2.73 ± 0.33 | c-Met |
Case Studies
In one notable case study involving structural optimization, researchers synthesized multiple derivatives of triazolo-pyridazine compounds and evaluated their biological activities systematically. The study employed both in vitro assays and computational modeling to predict binding affinities and optimize lead compounds for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
